molecular formula C9H13N B13325688 1-Ethynyl-5-azaspiro[2.5]octane

1-Ethynyl-5-azaspiro[2.5]octane

Cat. No.: B13325688
M. Wt: 135.21 g/mol
InChI Key: FHHJWQJCIBOCPO-UHFFFAOYSA-N
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Description

1-Ethynyl-5-azaspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-5-azaspiro[2.5]octane typically involves the annulation of a cyclopentane ring with an azaspiro ring system. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the azaspiro ring . This method is advantageous due to its efficiency and the use of readily available starting materials.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method involves the use of a microreaction system that allows for precise control of reaction conditions, such as temperature and reaction time . This approach enhances the efficiency and safety of the production process, making it a viable option for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-5-azaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethynyl and azaspiro functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethynyl-5-azaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethynyl-5-azaspiro[2.5]octane is unique due to its ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. The development of efficient synthetic methods and a deeper understanding of its mechanism of action will further enhance its applications and impact.

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-ethynyl-5-azaspiro[2.5]octane

InChI

InChI=1S/C9H13N/c1-2-8-6-9(8)4-3-5-10-7-9/h1,8,10H,3-7H2

InChI Key

FHHJWQJCIBOCPO-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC12CCCNC2

Origin of Product

United States

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